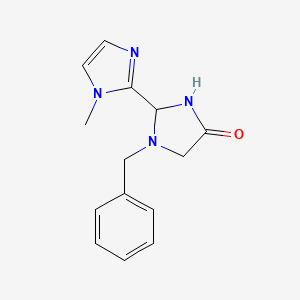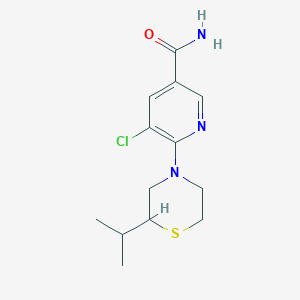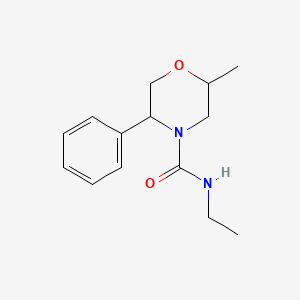![molecular formula C14H18F2N2O2 B7591655 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea, also known as MK-1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer. MK-1775 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by selectively sensitizing cancer cells to DNA damage-induced cell death.
Mecanismo De Acción
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea selectively inhibits CHK1, a protein kinase that plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and phosphorylates downstream targets that are involved in cell cycle arrest, DNA repair, and apoptosis. By inhibiting CHK1, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea prevents the activation of the DNA damage response pathway, leading to the accumulation of DNA damage and cell death. Importantly, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea selectively sensitizes cancer cells to DNA damage-induced cell death, while sparing normal cells that have intact DNA damage response pathways.
Biochemical and Physiological Effects
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to induce cell death in a variety of cancer cell lines, including those that are resistant to chemotherapy and radiation therapy. In addition, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to enhance the efficacy of DNA-damaging agents in both in vitro and in vivo models of cancer. Furthermore, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to selectively sensitize cancer cells to DNA damage-induced cell death, while sparing normal cells that have intact DNA damage response pathways. However, the physiological effects of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea on normal tissues and organs are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea is its ability to selectively sensitize cancer cells to DNA damage-induced cell death, while sparing normal cells that have intact DNA damage response pathways. This property makes 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea an attractive candidate for combination therapy with DNA-damaging agents, as it can potentially enhance the efficacy of these agents while minimizing toxicity to normal tissues. However, one of the limitations of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea is its potential to induce resistance in cancer cells, particularly in the context of long-term treatment. Therefore, it is important to carefully monitor the development of resistance in cancer cells during treatment with 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea.
Direcciones Futuras
There are several future directions for research on 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea. One area of research is the identification of biomarkers that can predict response to 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea. For example, p53 mutations have been shown to sensitize cancer cells to 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea, and other biomarkers may also be identified in the future. Another area of research is the development of new combination therapies that can enhance the efficacy of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea. For example, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to enhance the efficacy of radiation therapy, and other combination therapies may also be explored. Finally, the development of new CHK1 inhibitors that can overcome the limitations of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea, such as resistance, may also be an area of future research.
Conclusion
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) and selectively sensitizes cancer cells to DNA damage-induced cell death. 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has shown promising activity in preclinical and clinical settings as a cancer therapy, particularly in combination with DNA-damaging agents. However, further research is needed to fully understand the biochemical and physiological effects of 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea and to identify new combination therapies and biomarkers that can enhance its efficacy.
Métodos De Síntesis
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea can be synthesized using a multi-step process that involves the reaction of cyclopropyl-(2,5-difluorophenyl)methanol with 2-methoxyethylamine, followed by the reaction of the resulting intermediate with urea. The final product is obtained after several purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In preclinical studies, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been shown to enhance the efficacy of various DNA-damaging agents, including cisplatin, gemcitabine, and radiation therapy, in multiple cancer types, such as lung, breast, and ovarian cancer. In clinical trials, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has been evaluated as a monotherapy and in combination with chemotherapy in patients with advanced solid tumors, including ovarian, breast, and lung cancer. Although the results have been mixed, 1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea has shown promising activity in certain patient populations, particularly those with p53 mutations.
Propiedades
IUPAC Name |
1-[cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-20-7-6-17-14(19)18-13(9-2-3-9)11-8-10(15)4-5-12(11)16/h4-5,8-9,13H,2-3,6-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHWAMEJSEEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC(C1CC1)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![3-(2,4-dimethyl-1,3-thiazol-5-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591619.png)






![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)